molecular formula C13H8O5 B192604 1,5,6-Trihydroxyxanthone CAS No. 5042-03-5

1,5,6-Trihydroxyxanthone

Cat. No. B192604
CAS RN: 5042-03-5
M. Wt: 244.2 g/mol
InChI Key: QVQLOWQNIFSVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trihydroxyxanthone is an antibacterial xanthone isolated from the wood of Garcinia succifolia Kurz . It exhibits antibacterial activity against Gram-positive bacteria .


Synthesis Analysis

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Molecular Structure Analysis

Xanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold, known as 9H-xanthen-9-one, with the molecular formula of C13H8O2 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .


Chemical Reactions Analysis

The biosynthesis of xanthones involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Physical And Chemical Properties Analysis

The chemical formula of xanthone is C13H8O2 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .

Scientific Research Applications

  • Antibacterial and Tyrosine Kinase Inhibitory Activities : A study on polyhydroxylated xanthones from Garcinia succifolia, including 1,5,6-Trihydroxyxanthone, showed that it exhibited antibacterial activity against Gram-positive bacteria. Moreover, it was evaluated for its epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activity, although specific activity for 1,5,6-Trihydroxyxanthone was not mentioned in this context (Duangsrisai et al., 2014).

  • Facile Synthesis and Coupling Reactions : Research has been conducted on the synthesis of 1,3,7-Trihydroxyxanthone, which shares a similar structure with 1,5,6-Trihydroxyxanthone. This study focused on its synthesis and regioselective coupling reactions, which can be pertinent for the synthesis and study of 1,5,6-Trihydroxyxanthone as well (Mondal, Puranik, & Argade, 2006).

  • Extraction and Structure Analysis : A study on extractives from Guttiferae included the isolation of 1,5,6-Trihydroxyxanthone from Calophyllum scriblitifolium. This research provides insights into the extraction and structural analysis of 1,5,6-Trihydroxyxanthone (Jackson, Locksley, & Scheinmann, 1967).

  • Xanthones in Hypericum Species : Another study explored the presence of various xanthones, including 1,5,6-Trihydroxyxanthone, in Hypericum japonicum and H. henryi. These findings could be relevant for understanding the natural sources and potential biological activities of 1,5,6-Trihydroxyxanthone (Wu et al., 1998).

  • Polygala caudata Root Extracts : A study involving the roots of Polygala caudata identified various xanthones, including 1,5,6-Trihydroxyxanthone. This research also evaluated their antioxidation and vasodilatation activities in vitro, which highlights the potential therapeutic applications of these compounds (Lin et al., 2005).

Safety And Hazards

During combustion, 1,5,6-Trihydroxyxanthone may emit irritant fumes . Firefighters are advised to wear self-contained breathing apparatus and protective clothing .

Future Directions

The information collected on xanthone biosynthesis and trafficking in plant organisms will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

1,5,6-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQLOWQNIFSVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415169
Record name MESUAXANTHONE-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6-Trihydroxyxanthone

CAS RN

5042-03-5
Record name 1,5,6-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MESUAXANTHONE-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,6-Trihydroxyxanthone
Reactant of Route 2
Reactant of Route 2
1,5,6-Trihydroxyxanthone
Reactant of Route 3
Reactant of Route 3
1,5,6-Trihydroxyxanthone
Reactant of Route 4
Reactant of Route 4
1,5,6-Trihydroxyxanthone
Reactant of Route 5
1,5,6-Trihydroxyxanthone
Reactant of Route 6
1,5,6-Trihydroxyxanthone

Citations

For This Compound
93
Citations
B Jackson, HD Locksley, F Scheinmann - Phytochemistry, 1969 - Elsevier
The presence of 6-desoxyjacareubin, 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, and jacareubin in the heartwood of Calophyllum inophyllum L. is reported. The …
Number of citations: 29 www.sciencedirect.com
QL Wu, SP Wang, LJ Du, JS Yang, PG Xiao - Phytochemistry, 1998 - Elsevier
From the aerial part of Hypericum japonicum, one new xanthone glycoside, 1,5-dihydroxyxanthone-6-O-β-d-glucoside, one novel dimer xanthone, bijaponicaxanthone, and the first …
Number of citations: 120 www.sciencedirect.com
S Duangsrisai, K Choowongkomon, LJ Bessa… - Molecules, 2014 - mdpi.com
Chemical investigation of the methanol extract of the wood of Garcinia succifolia Kurz (Clusiaceae) led to the isolation of 1,5-dihydroxyxanthone (1), 1,7-dihydroxyxanthone (2), 1,3,7-…
Number of citations: 24 www.mdpi.com
A Chukaew, S Saithong, S Chusri, S Limsuwan… - Phytochemistry, 2019 - Elsevier
Five undescribed xanthones, 4-methoxypyranojacareubin, 4-hydroxy-3-prenylpyranoxanthone, 1-hydroxy-5,7-dimethoxyxanthone, 5-hydroxy-1,6,7-trimethoxyxanthone and 2-hydroxy-1,…
Number of citations: 29 www.sciencedirect.com
X Li, B Chen, X Zhao, D Chen - Molecules, 2018 - mdpi.com
This study used the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•) trapping model to study the antioxidant activities of 16 natural xanthones in aqueous solution, …
Number of citations: 14 www.mdpi.com
FS Al-Jeboury, HD Locksley - Phytochemistry, 1971 - Elsevier
The heartwood constituents of an Australian specimen of C. inophyllum L., are shown to be jacareubin, 1,7-dihydroxyxanthone (euxanthone), 1,5,6-trihydroxyxanthone, 1,6-dihydroxy-5-…
Number of citations: 38 www.sciencedirect.com
HD Locksley, IG Murray - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
Six xanthones: euxanthone, buchanaxanthone, 1,5,6-trihydroxyxanthone, 6-desoxyjacareubin, jacareubin, and 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, have been isolated …
Number of citations: 10 pubs.rsc.org
WM Bandaranayake, SS Selliah, MUS Sultanbawa… - Phytochemistry, 1975 - Elsevier
The constituents of the bark, timber and seeds of Mesua thwaitesii were examined by column chromatography and GC-MS. 1,5-Dihydroxyxanthone, 1,7-dihydroxyxanthone (euxanthone…
Number of citations: 46 www.sciencedirect.com
B Jackson, HD Locksley, F Scheinmann - Journal of the Chemical …, 1967 - pubs.rsc.org
Two xanthones, 6-desoxyjacareubin and osajaxanthone, have been isolated from the heartwood of Calophyllum scriblitifolium Henderson and Wyatt-Smith. Methylation of a crude …
Number of citations: 20 pubs.rsc.org
M Patnaik, VK Sharma, VS Parmar, PM Boll… - Acta Chem …, 1987 - actachemscand.org
De Oliveira et al.'reported the isolation of two new isomeric xanthones from the trunk wood of Tovomita excelsa Andrade-Lima et G. Mariz. Based on their spectral characteristics they …
Number of citations: 7 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.